molecular formula C14H18N2O3S B2726128 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide CAS No. 2034480-09-4

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2726128
CAS No.: 2034480-09-4
M. Wt: 294.37
InChI Key: WRDLDSWRSVUBNS-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a hydroxy group, and an isoxazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Derivative: The synthesis begins with the preparation of a thiophene derivative, which can be achieved through the bromination of thiophene followed by a Grignard reaction to introduce the desired substituents.

    Hydroxylation: The thiophene derivative is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxy group at the desired position.

    Isoxazole Formation: The next step involves the formation of the isoxazole ring. This can be accomplished through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, HNO3, H2SO4 (Sulfuric acid)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or modulate the activity of these targets, thereby influencing various biochemical pathways. For instance, the hydroxy group can form hydrogen bonds, while the thiophene and isoxazole rings can participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
  • N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-sulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide stands out due to its combination of a hydroxy group, a thiophene ring, and an isoxazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain biological targets, as well as unique electronic properties useful in material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10-9-12(16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLDSWRSVUBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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